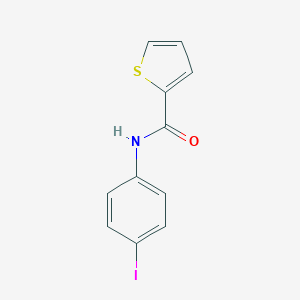

N-(4-iodophenyl)thiophene-2-carboxamide

Description

N-(4-Iodophenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 4-iodophenyl substituent on the amide nitrogen. The iodine atom at the para position of the phenyl ring introduces steric bulk, electron-withdrawing effects, and increased molecular weight, which may influence biological activity, solubility, and binding interactions compared to other halogenated or substituted analogs .

Propriétés

Numéro CAS |

136340-97-1 |

|---|---|

Formule moléculaire |

C11H8INOS |

Poids moléculaire |

329.16 g/mol |

Nom IUPAC |

N-(4-iodophenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C11H8INOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) |

Clé InChI |

VALCEQVTYPJAEG-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)I |

SMILES canonique |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)I |

Synonymes |

2-Thiophenecarboxamide,N-(4-iodophenyl)- |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues with Halogenated Phenyl Groups

Thiophene carboxamides with halogenated phenyl substituents are widely studied for antimicrobial, antifungal, and anticancer activities. Key comparisons include:

Key Observations :

- Halogen Effects : In maleimide derivatives (), halogen size (F, Cl, Br, I) minimally impacts inhibitory potency (IC₅₀ ~4–7 μM), suggesting steric bulk and electronic effects may offset iodine’s larger size . For thiophene carboxamides, chlorine (EC₅₀ = 21.3 μM) shows superior antifungal activity over fluorine (EC₅₀ = 28.9 μM), implying substituent position and electronic properties (e.g., electronegativity, lipophilicity) critically modulate activity .

- Iodine-Specific Properties : The 4-iodo group may enhance binding via halogen bonding or hydrophobic interactions in target proteins, as seen in kinase inhibitors. However, its higher molecular weight could reduce solubility, a common challenge in iodinated drug candidates.

Derivatives with Heterocyclic Moieties

Compounds with thiazole or pyrazole rings exhibit distinct activity profiles:

- Nitrothiophene-thiazole carboxamides (): Antibacterial activity correlates with electron-withdrawing groups (e.g., NO₂ on thiophene) and fluorinated phenyl groups on thiazole. For example, Compound 11 (3,4-difluorophenyl) shows narrow-spectrum antibacterial activity, while Compound 9 (4-fluorophenyl) was commercially sourced for screening .

- Pyrazole-thiophene carboxamides (): Derivatives like 7i (4-methoxyphenyl) and 7c (4-fluorophenethyl) demonstrate EC₅₀ values as low as 11.6 μM against Rhizoctonia solani, highlighting the role of flexible substituents (e.g., phenethyl vs. phenyl) in enhancing antifungal potency .

Benzo[b]thiophene Carboxamides

Their activities are influenced by:

- Electron-withdrawing groups (e.g., CF₃O, SO₂CH₃), which may improve target affinity.

- Hydrogen-bonding capacity of hydroxyl or methoxy groups (45, 46).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.